

"2-Methyl-1,4-diazabicyclo[2.2.2]octane molecular weight"

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Compound of Interest

Compound Name: 2-Methyl-1,4-diazabicyclo[2.2.2]octane

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An In-depth Technical Guide to **2-Methyl-1,4-diazabicyclo[2.2.2]octane**

Abstract

This technical guide provides a comprehensive overview of **2-Methyl-1,4-diazabicyclo[2.2.2]octane** (CAS No. 1193-66-4), a substituted tertiary amine catalyst. While structurally similar to the widely utilized 1,4-diazabicyclo[2.2.2]octane (DABCO), the addition of a methyl group imparts unique steric and electronic properties that influence its catalytic activity and applications. This document details its fundamental physicochemical properties, including its precise molecular weight, and explores its role in organic synthesis, particularly as a catalyst in polyurethane formation. Furthermore, this guide presents protocols for its characterization, safe handling procedures based on analogous compounds, and its broader implications for researchers and professionals in drug development and material science.

Introduction: Beyond the Parent Scaffold

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a cornerstone of organic synthesis, renowned for its utility as a non-nucleophilic base and a potent catalyst in a myriad of chemical transformations, from Baylis-Hillman reactions to the production of polyurethanes.^{[1][2][3]} Its caged bicyclic structure provides high basicity while ensuring steric accessibility to the lone pair electrons on its nitrogen atoms.

2-Methyl-1,4-diazabicyclo[2.2.2]octane is a direct derivative, incorporating a methyl group onto the bicyclic framework. This substitution, while seemingly minor, introduces asymmetry and alters the steric environment around one of the nitrogen atoms. This modification can fine-tune the catalyst's reactivity and selectivity, offering an alternative to DABCO where modulated activity is required. This guide serves as a foundational resource for scientists leveraging this specific derivative in catalysis, polymer chemistry, and as a structural motif in pharmaceutical research.^[4]

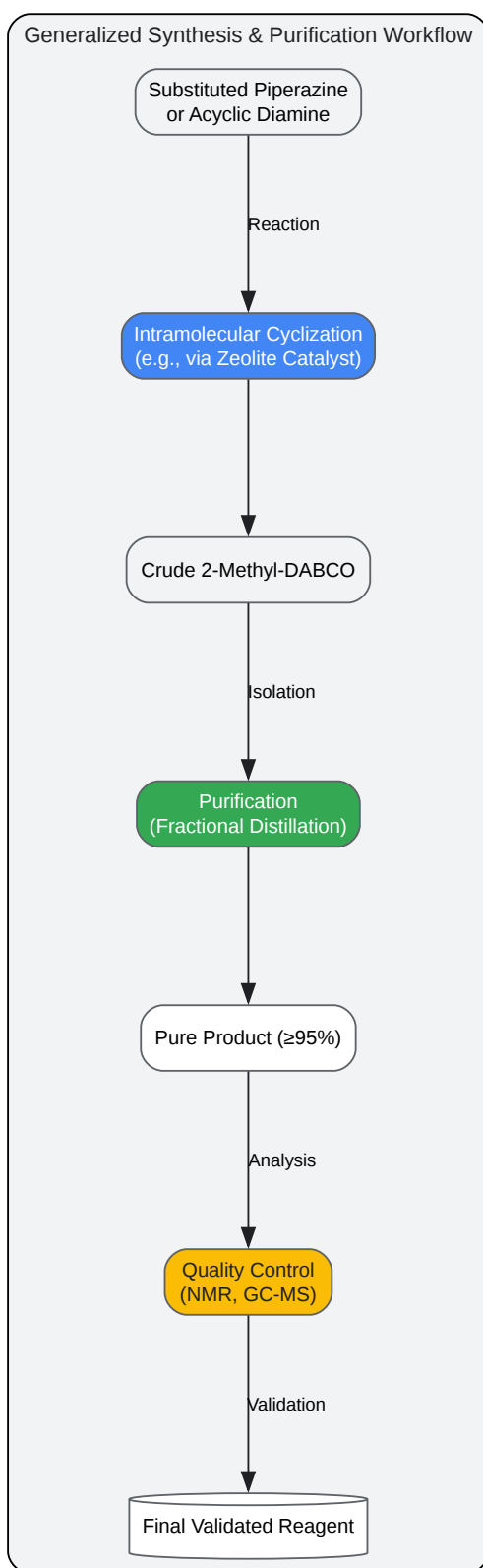
Core Physicochemical & Computational Properties

The identity and purity of a chemical reagent are paramount for reproducible and reliable experimental outcomes. The fundamental properties of **2-Methyl-1,4-diazabicyclo[2.2.2]octane** are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations, while the exact mass is indispensable for high-resolution mass spectrometry analysis.

Property	Value	Source
IUPAC Name	2-methyl-1,4-diazabicyclo[2.2.2]octane	-
CAS Number	1193-66-4	[5][6]
Molecular Formula	C ₇ H ₁₄ N ₂	[5][6][7]
Molecular Weight	126.20 g/mol	[5][6][7]
Monoisotopic Mass	126.1157 Da	[7][8]
Appearance	Colorless or Light Yellow Liquid	[9]
Boiling Point	184-185 °C	[7]
Density (Predicted)	1.04 ± 0.1 g/cm ³	[7]
Flash Point	59.2 ± 6.3 °C	[7]
XLogP3	0.3	[7]
Topological Polar Surface Area (TPSA)	6.5 Å ²	[7]
Hydrogen Bond Acceptors	2	[5][7]
Hydrogen Bond Donors	0	[5]

Synthesis and Structural Verification

While detailed, peer-reviewed synthetic procedures for **2-Methyl-1,4-diazabicyclo[2.2.2]octane** are not abundant in public literature, its synthesis can be logically inferred from established routes for the DABCO core. The parent DABCO is often synthesized from precursors like piperazine or ethylenediamine over a zeolite catalyst at high temperatures. [10][11] A plausible route for the 2-methyl derivative would involve a multi-step sequence starting from a suitably substituted piperazine or an acyclic precursor designed to form the bicyclic system.



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Caption: Generalized workflow for the synthesis and validation of 2-Methyl-DABCO.

Protocol 1: Structural Verification by NMR and MS

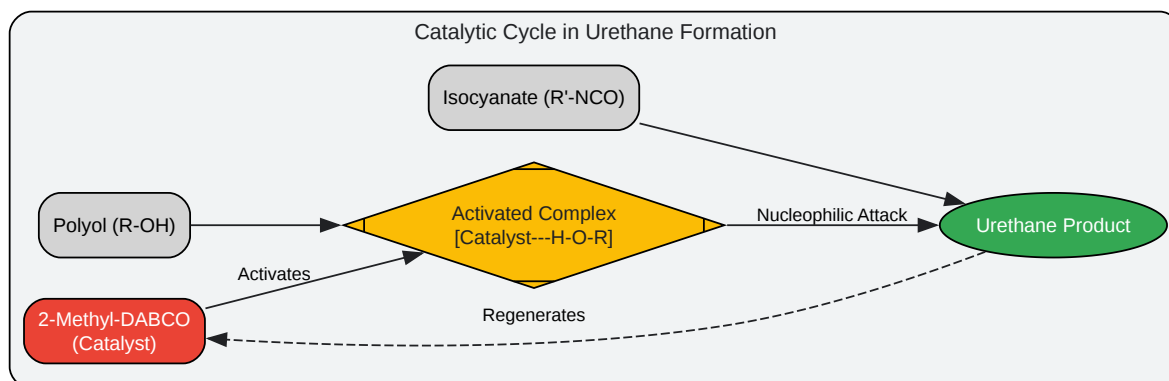
This protocol outlines the standard procedure for confirming the identity and purity of commercially sourced or newly synthesized **2-Methyl-1,4-diazabicyclo[2.2.2]octane**.

1. Sample Preparation: a. For NMR: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). b. For GC-MS: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
2. NMR Spectroscopy: a. ¹H NMR: The expected spectrum should display signals corresponding to the unique protons. The methyl group (CH₃) should appear as a doublet. The single proton on the same carbon (methine) will be a complex multiplet. The remaining 10 protons on the bicyclic cage will appear as a series of complex, overlapping multiplets. Integration of these regions should correspond to a 3:1:10 ratio. b. ¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the methine carbon, and the five unique methylene carbons of the bicyclic system, reflecting the molecule's asymmetry.
3. Mass Spectrometry (MS): a. Rationale: Electron Ionization (EI) is used to confirm the molecular weight and analyze fragmentation patterns, which provide structural information. b. Execution: Inject the sample into the GC-MS system. c. Expected Results: The mass spectrum should exhibit a clear molecular ion peak (M⁺) at an m/z of 126. Key fragmentation patterns for bicyclic amines typically involve the loss of alkyl chains adjacent to the nitrogen atoms.

Applications in Chemical Synthesis

The primary utility of **2-Methyl-1,4-diazabicyclo[2.2.2]octane** lies in its function as a tertiary amine catalyst.^{[4][9]} Its structural similarity to DABCO suggests its application in similar reactions, with the methyl group serving to modulate reactivity, basicity, and steric hindrance.

Key Application: Polyurethane Catalyst In the formation of polyurethanes, tertiary amine catalysts are crucial for promoting the reaction between a polyol (alcohol) and an isocyanate. The catalyst activates the hydroxyl group of the polyol, facilitating its nucleophilic attack on the isocyanate. **2-Methyl-1,4-diazabicyclo[2.2.2]octane** is classified as a polyurethane amine catalyst.^[9] The steric bulk of the methyl group may influence the "gelling" (urethane formation) versus "blowing" (isocyanate-water reaction) balance, a critical parameter in foam production.



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Caption: Catalytic role of 2-Methyl-DABCO in polyurethane synthesis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-Methyl-1,4-diazabicyclo[2.2.2]octane** is not always available, its hazards can be reasonably extrapolated from its parent compound, DABCO (CAS 280-57-9). DABCO is classified as a flammable solid that is harmful if swallowed and causes serious skin and eye damage.^{[12][13]}

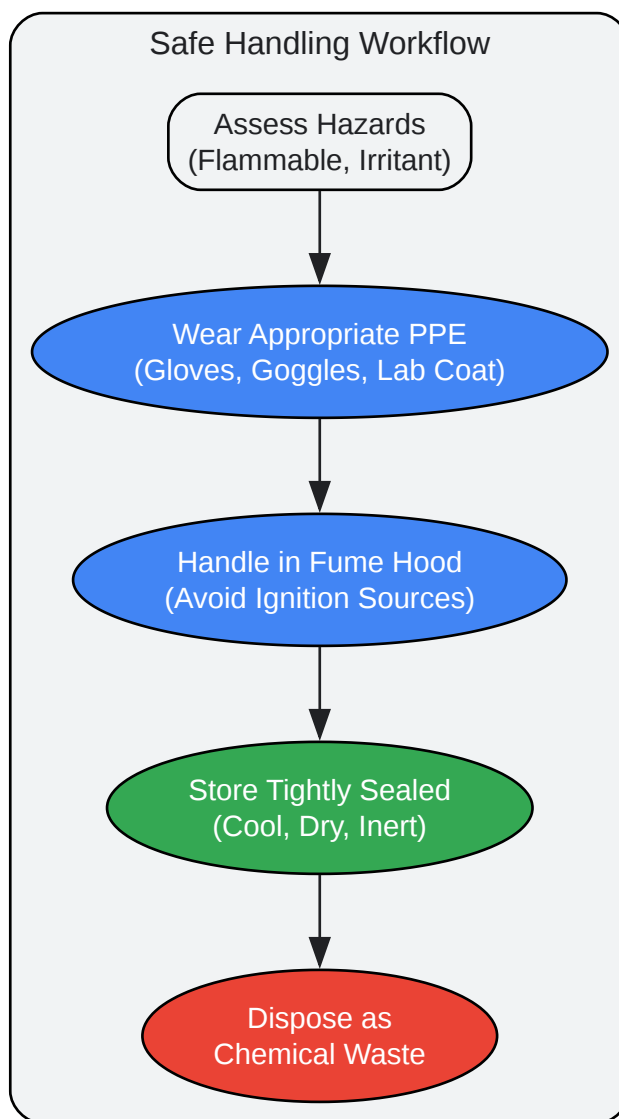
Hazard Summary (Inferred from DABCO):

- Physical Hazards: Flammable solid. Dust may form explosive mixtures with air.^[13]
- Health Hazards: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.^[12]
- Environmental Hazards: Harmful to aquatic life with long-lasting effects.^[12]

Protocol 2: Standard Laboratory Handling Procedure

- Personal Protective Equipment (PPE): Wear safety glasses with side-shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat.^[12]

- **Engineering Controls:** Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.
- **Handling:** Keep away from heat, sparks, open flames, and other ignition sources. Avoid contact with skin, eyes, and clothing. Avoid creating dust or aerosols.
- **Storage:** Store in a cool, dry, well-ventilated place in a tightly sealed container. The compound is hygroscopic and sensitive to air and moisture.[\[13\]](#) Store away from incompatible materials such as strong oxidizing agents and acids.[\[13\]](#)
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[\[12\]](#)



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Caption: A logical workflow for the safe handling of amine catalysts.

Conclusion

2-Methyl-1,4-diazabicyclo[2.2.2]octane represents a valuable tool in the chemist's arsenal, offering a nuanced alternative to the more common DABCO catalyst. With a molecular weight of 126.20 g/mol, its utility in polyurethane chemistry and other base-catalyzed reactions is significant. The introduction of a methyl group provides a handle for fine-tuning catalytic performance through steric and electronic modulation. Adherence to rigorous structural verification and appropriate safety protocols is essential for its effective and safe implementation in research and development environments. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile catalyst into their experimental designs.

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